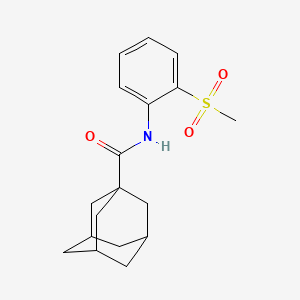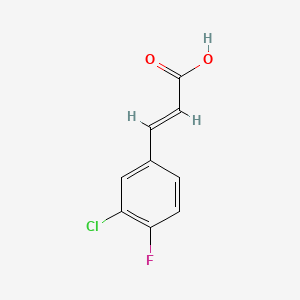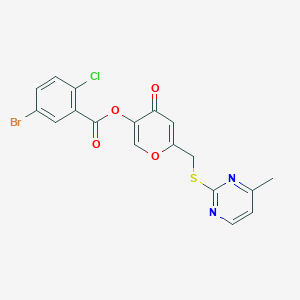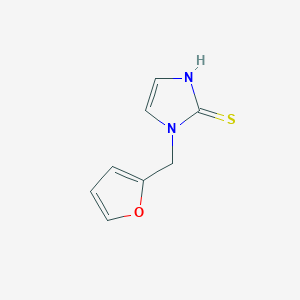![molecular formula C24H28N2O5 B2496360 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide CAS No. 898431-10-2](/img/structure/B2496360.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis processes associated with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide and related compounds often involve the employment of heteryl systems and various catalytic or reactive agents to achieve desired acetamides. For instance, Rao and Reddy (1994) reported on the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, demonstrating the complexity and variability in synthetic routes available for these compounds (Rao & Reddy, 1994).
Molecular Structure Analysis
The intricate molecular structure of compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide is often elucidated through various spectroscopic techniques, including FT-IR, FT-Raman, and NMR spectroscopy. El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a related compound, highlighting the importance of theoretical calculations in validating experimental data and understanding the molecular electrostatic potential and bonding characteristics (El-Azab et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide and its derivatives can be complex, involving various reagents and conditions to achieve specific transformations. Niederstein and Peter (1989) described reactions with boron tribromide to yield catechols and cyclization products, showcasing the reactive versatility of these compounds (Niederstein & Peter, 1989).
Physical Properties Analysis
The physical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, such as melting points, solubility, and crystal structure, are pivotal for understanding its behavior in various solvents and conditions. These properties are typically determined through a combination of experimental techniques and theoretical predictions, although specific studies on this compound's physical properties are scarce and may require further research.
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and degradation pathways of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, is essential for its application in chemical synthesis and potential pharmaceutical development. Studies like those conducted by Siddiqui et al. (2014), which focus on the synthesis and pharmacological evaluation of related compounds, help elucidate the chemical behavior and potential biological activity of these molecules (Siddiqui et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its related structures have been involved in the study of synthetic methodologies, showcasing diverse chemical reactions and the potential for generating complex molecules. For instance, the synthesis of (±)-crispine A via an acyliminium ion cyclisation demonstrates the compound's relevance in organic synthesis, offering high yields and showcasing its versatility in chemical transformations (King, 2007).
Biological Activities and Therapeutic Potential
- The compound and its derivatives have been studied for their antitumor activities, with certain analogues demonstrating significant in vitro efficacy. This suggests potential therapeutic applications in cancer treatment, highlighting the compound's role in medicinal chemistry and drug design (Ibrahim A. Al-Suwaidan et al., 2016).
- Additionally, the analgesic and anti-inflammatory activities of related compounds have been investigated, showing promising results in preclinical models. This underscores the compound's potential in developing new treatments for pain and inflammation (A. S. Yusov et al., 2019).
Structural and Molecular Studies
- Research on the compound and its analogs has also delved into structural aspects and properties, including studies on amide rotamers and molecular modeling. These studies contribute to our understanding of the compound's chemical behavior and its interactions at the molecular level, which is crucial for drug design and development (C. B. Koning et al., 2003).
Antimicrobial and Antifungal Properties
- The antimicrobial and antifungal properties of compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide have been explored, indicating their potential as novel agents against various microbial and fungal pathogens (N. Desai et al., 2007).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-13-26-14-11-18-19(24(26)28)6-5-7-20(18)31-16-23(27)25-12-10-17-8-9-21(29-2)22(15-17)30-3/h5-9,11,14-15H,4,10,12-13,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSBURONRSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)


![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)



